molecular formula C18H22K2O8S2 B13822108 1,3,5(10)-Estratriene 3,17beta-disulfate

1,3,5(10)-Estratriene 3,17beta-disulfate

Cat. No.: B13822108
M. Wt: 508.7 g/mol
InChI Key: ZOLCNSXOMUFGIY-LBARCDFESA-L
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Description

Beta-Estradiol 3,17-disulfate dipotassium salt: is a synthetic conjugated estrogen compound. It is a derivative of beta-estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of two sulfate groups attached to the 3 and 17 positions of the beta-estradiol molecule, with potassium ions balancing the charge. This modification enhances its solubility and stability, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt typically involves the sulfonation of beta-estradiol. The process includes the following steps:

Industrial Production Methods: Industrial production of beta-Estradiol 3,17-disulfate dipotassium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 3,17-disulfate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Estradiol 3,17-disulfate dipotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Estradiol 3,17-disulfate dipotassium salt involves its interaction with estrogen receptors. Upon hydrolysis, the released beta-estradiol binds to estrogen receptors, initiating a cascade of cellular events. This includes the activation of gene transcription and modulation of various signaling pathways. The compound also selectively inhibits glutathione S-transferases, enzymes involved in detoxification processes .

Comparison with Similar Compounds

Comparison: Beta-Estradiol 3,17-disulfate dipotassium salt is unique due to the presence of two sulfate groups, which enhance its solubility and stability compared to other single-sulfate or glucuronide derivatives. This makes it particularly useful in applications requiring high solubility and stability .

Properties

Molecular Formula

C18H22K2O8S2

Molecular Weight

508.7 g/mol

IUPAC Name

dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1

InChI Key

ZOLCNSXOMUFGIY-LBARCDFESA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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